molecular formula C16H17N3O4S2 B10866242 2,6-dimethoxy-N-{[2-(thiophen-2-ylacetyl)hydrazinyl]carbonothioyl}benzamide

2,6-dimethoxy-N-{[2-(thiophen-2-ylacetyl)hydrazinyl]carbonothioyl}benzamide

Cat. No.: B10866242
M. Wt: 379.5 g/mol
InChI Key: DNNFILDAHNLSBI-UHFFFAOYSA-N
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Description

2,6-DIMETHOXY-N~1~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a thienyl-acetyl-hydrazino-carbothioyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHOXY-N~1~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Benzamide Core: This can be achieved through the reaction of 2,6-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.

    Hydrazino and Carbothioyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHOXY-N~1~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The hydrazino and carbothioyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2,6-DIMETHOXY-N~1~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazino and carbothioyl groups. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxy-N-(1-naphthyl)benzamide
  • 2,6-Dimethoxy-1,4-benzoquinone
  • 2,3-Dimethoxybenzoic acid

Uniqueness

2,6-DIMETHOXY-N~1~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE is unique due to its combination of methoxy, thienyl, hydrazino, and carbothioyl groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C16H17N3O4S2

Molecular Weight

379.5 g/mol

IUPAC Name

2,6-dimethoxy-N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]benzamide

InChI

InChI=1S/C16H17N3O4S2/c1-22-11-6-3-7-12(23-2)14(11)15(21)17-16(24)19-18-13(20)9-10-5-4-8-25-10/h3-8H,9H2,1-2H3,(H,18,20)(H2,17,19,21,24)

InChI Key

DNNFILDAHNLSBI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NNC(=O)CC2=CC=CS2

Origin of Product

United States

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